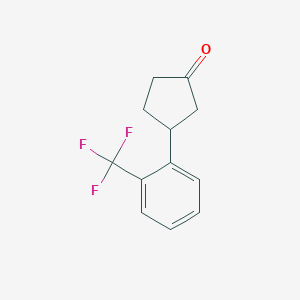
3-(2-(Trifluoromethyl)phenyl)cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Trifluoromethyl)phenyl)cyclopentanone is a fluorinated organic compound with a molecular weight of 228.21 g/mol. It is known for its unique reactivity and selectivity, making it a valuable tool in various demanding applications . The compound features a cyclopentanone ring substituted with a trifluoromethyl group and a phenyl group, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethyl)phenyl)cyclopentanone can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This method utilizes mild and functional group-tolerant reaction conditions, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include the use of advanced catalysts and reagents to facilitate efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Trifluoromethyl)phenyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2-(Trifluoromethyl)phenyl)cyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is employed in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor for designing drugs with enhanced bioavailability and metabolic stability.
Mecanismo De Acción
The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)cyclopentanone involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The phenyl group contributes to the compound’s binding affinity and selectivity towards specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one: This compound shares a similar structure but differs in the position of the trifluoromethyl group.
3-(Trifluoromethyl)phenylcyclohexanone: A similar compound with a cyclohexanone ring instead of a cyclopentanone ring.
Uniqueness
3-(2-(Trifluoromethyl)phenyl)cyclopentanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the trifluoromethyl and phenyl groups on the cyclopentanone ring enhances its reactivity and selectivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H11F3O |
|---|---|
Peso molecular |
228.21 g/mol |
Nombre IUPAC |
3-[2-(trifluoromethyl)phenyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)11-4-2-1-3-10(11)8-5-6-9(16)7-8/h1-4,8H,5-7H2 |
Clave InChI |
ZOSWQFAFQLAGCT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CC1C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


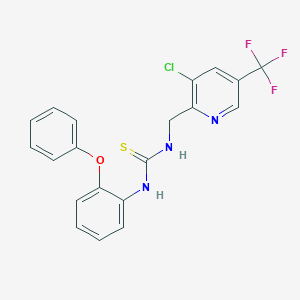
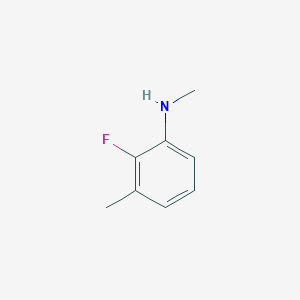
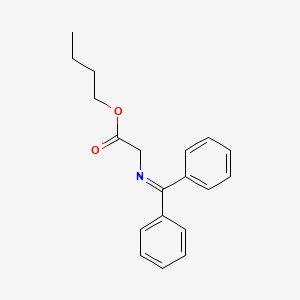
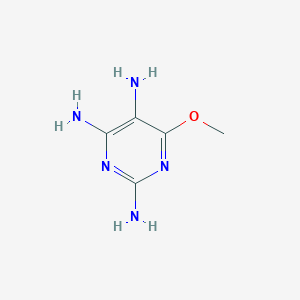
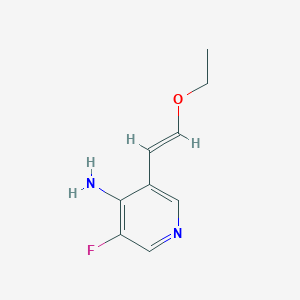
![Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B13103469.png)


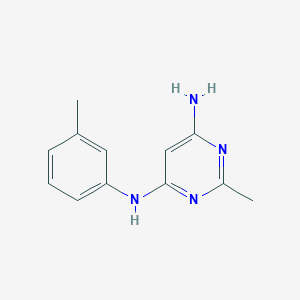

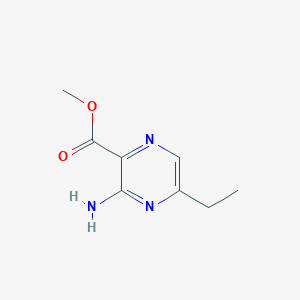
![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)
![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclopentane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13103511.png)
![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)
